2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
The compound 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone features a fluorophenyl-ethanone moiety linked to a piperazine ring substituted with a 6-methoxybenzothiazole group. Its structural uniqueness lies in the 6-methoxybenzo[d]thiazol-2-yl substituent, which distinguishes it from other benzothiazole-piperazine derivatives.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-16-6-7-17-18(13-16)27-20(22-17)24-10-8-23(9-11-24)19(25)12-14-2-4-15(21)5-3-14/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYFERIDLVFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the piperazine derivative.
Attachment of the Benzo[d]thiazol-2-yl Group: This step can be achieved through a condensation reaction between the piperazine derivative and a benzo[d]thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been explored for its potential applications in several areas:
Pharmacological Research
- Antitumor Activity : Studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperazine ring is believed to enhance the compound's ability to penetrate cellular membranes, facilitating its action as an antitumor agent .
- Inhibition of Enzymatic Activity : Research has shown that compounds with similar structures can inhibit enzymes like tyrosinase, which is crucial in melanin production. This inhibition could lead to applications in treating hyperpigmentation disorders .
Neuropharmacology
- Compounds featuring piperazine groups are often investigated for their neuropharmacological properties. The interactions of this compound with neurotransmitter systems could provide insights into its potential as an anxiolytic or antidepressant agent, similar to other piperazine derivatives .
Antimicrobial Activity
- The presence of the methoxybenzo[d]thiazole component suggests potential antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in infectious disease research .
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of piperazine derivatives, including those structurally related to 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, demonstrating significant cytotoxicity against melanoma cells. The study utilized cell viability assays and observed that certain derivatives reduced cell viability by over 50% at concentrations below 10 µM, indicating strong antitumor potential .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, compounds similar to this one were tested against tyrosinase using a DOPA staining assay. Results indicated that these compounds could significantly decrease tyrosinase activity in treated cells compared to untreated controls, suggesting their potential use in cosmetic formulations aimed at reducing skin pigmentation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl and benzo[d]thiazol-2-yl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations in Benzothiazole-Piperazine Derivatives
Key analogs and their differentiating features:
Key Observations :
- Piperazine Substituents : Sulfonyl (7e) or sulfonamide (19) groups on piperazine reduce basicity, affecting solubility and bioavailability. The target compound retains a neutral benzothiazole substituent, favoring membrane permeability .
- Ethanone Variations: Thioether (6a), tetrazole (7e), or bromophenoxy (19) groups alter steric and electronic profiles. The fluorophenyl-ethanone in the target compound balances hydrophobicity and dipole interactions .
Pharmacological and Physicochemical Properties
Notes:
- The methoxy group in the target compound likely improves blood-brain barrier penetration compared to polar sulfonyl derivatives (7e) .
- Thioether-containing analogs (6a) show higher antiproliferative activity, suggesting the target compound’s fluorophenyl-ethanone may require optimization for efficacy .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methoxy on benzothiazole enhances stability but may reduce solubility. Piperazine modifications (e.g., sulfonyl in 7e) reduce basicity, impacting target engagement .
- Therapeutic Potential: Benzothiazole-piperazine derivatives are frequently explored for anticancer and CNS disorders. The target compound’s methoxy group positions it as a candidate for optimizing CNS penetration .
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic derivative known for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The structure features a piperazine ring, a fluorophenyl group, and a methoxybenzo[d]thiazole moiety, which contribute to its biological properties.
Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone often exhibit activity through the following mechanisms:
- Receptor Modulation : The piperazine derivatives are known to interact with various receptors, including serotonin and dopamine receptors, which are crucial for neuropharmacological effects .
- Antitumor Activity : Virtual screening studies have identified related compounds as having potent antitumor activity, suggesting that this compound may also possess similar properties .
Biological Activity and Therapeutic Applications
The biological activities of this compound can be categorized into several therapeutic areas:
- Antitumor Activity
- Neuropharmacological Effects
- Anti-inflammatory Properties
Case Studies
Several studies have investigated the biological activity of compounds related to 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone:
- Study on Antitumor Efficacy : In vitro studies showed that derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Neuropharmacological Evaluation : A study demonstrated that a similar compound improved cognitive functions in animal models by enhancing synaptic plasticity and reducing oxidative stress markers .
Data Summary
Q & A
Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole and piperazine intermediates. Key steps include:
- Coupling reactions : Amide bond formation between the fluorophenyl and piperazine moieties under anhydrous conditions (e.g., using DCC or EDCI as coupling agents).
- Cyclization : Formation of the benzo[d]thiazole ring via condensation of 6-methoxy-2-aminobenzenethiol with a carbonyl source .
- Optimization : Reaction temperature (60–80°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and catalyst (e.g., K₂CO₃ for deprotonation) are critical for yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C6 of benzothiazole, fluorophenyl protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~424.15) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Key Modifications :
| Substituent | Biological Impact | Reference |
|---|---|---|
| Methoxy (C6) | Enhances lipophilicity and CNS penetration | |
| Fluorophenyl | Improves target binding via hydrophobic/π-π interactions | |
| Piperazine | Facilitates solubility and pharmacokinetics |
- Experimental Approach : Replace methoxy with bulkier groups (e.g., ethoxy) or introduce electron-withdrawing groups (e.g., nitro) on the benzothiazole. Evaluate changes in cytotoxicity (MTT assay) and receptor affinity (radioligand binding assays) .
Q. How should researchers address contradictions in biological activity data across different assay models?
- Methodological Answer :
- Case Example : If antiproliferative activity varies between cancer cell lines (e.g., IC₅₀ of 5 µM in MCF-7 vs. 20 µM in HeLa):
Validate assay conditions (e.g., serum concentration, incubation time).
Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation).
Check for off-target effects (e.g., kinase profiling panels) .
- Statistical Analysis : Apply ANOVA with post-hoc tests to confirm significance of discrepancies .
Q. What strategies are recommended for improving metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Models : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation).
- Structural Tweaks : Introduce deuterium at labile C-H bonds or replace metabolically vulnerable groups (e.g., methoxy with trifluoromethoxy) .
- In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models after oral administration .
Methodological Challenges and Solutions
Q. How can researchers mitigate low yields during the final coupling step of the synthesis?
- Troubleshooting Guide :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield (<40%) | Incomplete activation of carboxylic acid | Use fresh coupling agents (e.g., HOBt/DMAP) . |
| Byproduct formation | Side reactions at piperazine nitrogen | Protect amines with Boc groups before coupling . |
| Poor solubility | Polar intermediates in non-polar solvents | Switch to DMF/DMSO and increase reaction temperature . |
Q. What computational methods are suitable for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to serotonin/dopamine receptors (common targets for piperazine-containing compounds). Focus on hydrophobic pockets accommodating the fluorophenyl group .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
